molecular formula C9H4Cl2FN B089928 1,3-Dichloro-5-fluoroisoquinoline CAS No. 1259223-98-7

1,3-Dichloro-5-fluoroisoquinoline

Cat. No.: B089928
CAS No.: 1259223-98-7
M. Wt: 216.04 g/mol
InChI Key: JAJZIXXLBFCSAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dichloro-5-fluoroisoquinoline is a heterocyclic aromatic compound with the molecular formula C9H4Cl2FN. It is part of the isoquinoline family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of chlorine and fluorine atoms in the isoquinoline ring imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-5-fluoroisoquinoline can be synthesized through several methods. One common approach involves the selective fluorination of 1,3-dichloroisoquinoline using potassium fluoride. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Scientific Research Applications

Antiviral Properties

1,3-Dichloro-5-fluoroisoquinoline has been studied for its potential as an antiviral agent. Research indicates that compounds with similar structures can inhibit the NS3 protease of the Hepatitis C virus (HCV), which is crucial for viral replication. The incorporation of fluorine in such compounds often enhances their biological activity and metabolic stability, making them promising candidates for further development against HCV infections .

Antimicrobial Activity

The compound exhibits antimicrobial properties, particularly against various bacterial strains. Studies have shown that derivatives of isoquinoline can demonstrate significant activity against both Gram-positive and Gram-negative bacteria. For instance, modifications in the isoquinoline structure have led to compounds with notable effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Fluorinated Compounds in Drug Design

Fluorinated compounds are increasingly relevant in drug design due to their improved pharmacokinetic profiles. The presence of fluorine can enhance lipophilicity and bioavailability, which are critical for the efficacy of pharmaceutical agents. This compound fits into this category as a lead compound for developing new drugs aimed at treating viral infections and bacterial diseases .

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways that can lead to novel materials with desirable properties. The compound's reactivity can be harnessed to create derivatives that may be useful in different industrial applications .

Case Studies and Research Findings

StudyFocusFindings
Patent WO2004094452A2Antiviral ActivityIdentified macrocyclic isoquinolines as effective inhibitors of HCV NS3 protease, highlighting the potential of fluorinated derivatives .
Research Article on CoumarinsAntimicrobial PropertiesDemonstrated that structurally similar compounds exhibit significant antimicrobial activity against resistant strains like MRSA .
Review on Fluorinated PharmaceuticalsDrug DevelopmentDiscussed the advantages of fluorinated compounds in enhancing drug efficacy and stability; relevant to this compound's potential .

Comparison with Similar Compounds

Biological Activity

1,3-Dichloro-5-fluoroisoquinoline is a nitrogen-containing heteroaromatic compound that belongs to the isoquinoline family, which is known for its diverse biological activities. This compound has garnered attention due to its potential medicinal properties, particularly in the fields of oncology and virology. The unique halogenation pattern of this compound, characterized by the presence of two chlorine atoms and one fluorine atom, may enhance its interactions with biological targets, thereby influencing its pharmacological profile.

The molecular formula of this compound is C₉H₄Cl₂F. Various synthetic routes exist for producing this compound, including:

  • Direct Halogenation : Chlorination and fluorination of isoquinoline derivatives.
  • Fluorination with Cesium Fluoride : A common method involves reacting 1,3-dichloroisoquinoline with cesium fluoride in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

This compound's biological activity can be attributed to its ability to interact with various molecular pathways. The presence of halogen atoms is believed to enhance binding affinity to biological targets, which may influence enzyme activity or receptor modulation. This compound has been studied for its potential applications in treating diseases such as cancer and viral infections .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Isoquinoline derivatives are known to inhibit cancer cell proliferation. For instance, studies have shown that fluorinated phenylethynyl-substituted isoquinolines can inhibit cyclin D1 and induce cyclin-dependent kinase inhibitor-1 (p21 Waf1/Cip1), leading to reduced proliferation of colorectal cancer cells .
  • Antiviral Properties : The compound's structural similarity to other biologically active isoquinolines suggests potential antiviral applications. For example, certain isoquinoline derivatives have been identified as inhibitors of the NS3 protease encoded by the Hepatitis C virus .

Case Study 1: Anticancer Activity

A study focused on phenylethynyl-substituted heterocycles demonstrated that compounds similar to this compound effectively inhibited the proliferation of LS174T colon cancer cells. The results indicated that at a concentration of 1 μM, these compounds achieved over 99% inhibition in cell growth (Table 1).

Cell LineCompound% Inhibition at 1 μM
LS174T5mm99.5 ± 0.1
LS174T5nn99.8 ± 0.2
HT-295mm35.9 ± 3.8
HT-295nn76.8 ± 0.8

Case Study 2: Antiviral Activity

Research into isoquinoline derivatives has highlighted their potential as antiviral agents. For instance, certain compounds have been shown to inhibit the functioning of the Hepatitis C virus's NS3 protease, which is critical for viral replication .

Properties

IUPAC Name

1,3-dichloro-5-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FN/c10-8-4-6-5(9(11)13-8)2-1-3-7(6)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJZIXXLBFCSAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(C=C2C(=C1)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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